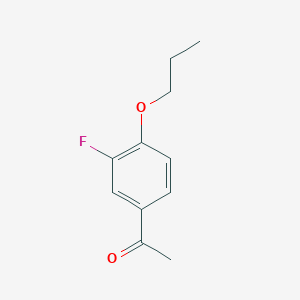
1-(3-Fluoro-4-propoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-propoxyphenyl)ethanone typically involves the reaction of 3-fluoro-4-propoxybenzaldehyde with a suitable reagent to introduce the ethanone group . One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluoro-4-propoxyphenyl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-propoxyphenyl)ethanone is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-propoxyphenyl)ethanone depends on its specific applicationThe fluorine atom can enhance the compound’s binding affinity and stability, while the ethanone group can participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(3-Fluoro-4-propoxyphenyl)ethanone is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom and the propoxy group can enhance its chemical stability and biological activity compared to similar compounds .
Biologische Aktivität
1-(3-Fluoro-4-propoxyphenyl)ethanone is an organic compound classified as an aryl ketone. Its structure includes a fluorinated aromatic ring with a propoxy group, which contributes to its unique chemical properties and potential biological activities. Despite its structural significance, the compound has limited literature available regarding its biological activity. This article aims to compile existing research findings, potential applications, and relevant case studies concerning the biological activity of this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H13FO2
- CAS Number : 203067-00-9
- IUPAC Name : this compound
The presence of the fluorine atom in the aromatic ring may influence the compound's reactivity and interaction with biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process, which includes:
- Formation of the Propoxy Group : The propoxy group is introduced via alkylation reactions.
- Fluorination : The introduction of the fluorine atom is achieved through electrophilic aromatic substitution.
- Final Ketone Formation : The ethanone functional group is established through oxidation processes.
Characterization methods include Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), which confirm the successful synthesis and purity of the compound.
Antimicrobial Properties
While specific studies on this compound are scarce, compounds with similar aryl ketone structures have demonstrated various biological activities, including antimicrobial effects. For instance, aryl ketones have been noted for their ability to inhibit bacterial growth and exhibit antifungal properties .
| Compound Type | Biological Activity |
|---|---|
| Aryl Ketones | Antimicrobial, Antifungal |
| Fluorinated Compounds | Enhanced biological activity |
The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that the electron-withdrawing nature of the fluorine atom may enhance the electrophilic nature of the carbonyl group, potentially allowing for increased reactivity with biological targets such as enzymes or receptors .
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAAPANARPXSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














